molecular formula C20H18N2O4S B2999717 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoline-8-sulfonamide CAS No. 1428364-26-4

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoline-8-sulfonamide

Cat. No.: B2999717
CAS No.: 1428364-26-4
M. Wt: 382.43
InChI Key: FRKUEBJGOFFZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)quinoline-8-sulfonamide is a synthetic small molecule characterized by a quinoline-8-sulfonamide core linked to a 2-methoxyphenoxy group via a but-2-yn-1-yl spacer. The alkyne linker and methoxyphenoxy moiety may influence solubility, binding affinity, and metabolic stability compared to related compounds.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-25-17-10-2-3-11-18(17)26-15-5-4-14-22-27(23,24)19-12-6-8-16-9-7-13-21-20(16)19/h2-3,6-13,22H,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKUEBJGOFFZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoline-8-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the context of inflammatory diseases and microbial infections. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core linked to a sulfonamide group, which is known for various biological activities. The methoxyphenoxy and butynyl substituents may enhance its pharmacological properties, potentially affecting its solubility, stability, and interaction with biological targets.

Biological Activity Overview

  • Anti-inflammatory Effects
    • Recent studies have demonstrated that derivatives of quinoline sulfonamides, including this compound, exhibit significant anti-inflammatory properties. For instance, a related compound, N-(4-methoxyphenyl)quinoline-8-sulfonamide (QS-3g), was shown to reduce inflammatory responses in fibroblast-like synoviocytes (FLS) associated with rheumatoid arthritis (RA). This compound inhibited the release of pro-inflammatory cytokines such as IL-1β and IL-6, suggesting a similar mechanism may be applicable to this compound .
  • Antimicrobial Activity
    • Quinoline-sulfonamide complexes have been reported to possess notable antibacterial and antifungal activities. For example, certain derivatives exhibited effective inhibition against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial properties . The mechanism is hypothesized to involve inhibition of carbonic anhydrase, which is critical for microbial survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Cytokine Inhibition : The compound appears to modulate signaling pathways involved in inflammation. Inhibition of RAMP1 (Receptor Activity Modifying Protein 1), as seen in related studies, leads to decreased levels of inflammatory cytokines .
  • G Protein Pathway Modulation : It may influence the Gαi/Gαs-cAMP signaling pathway, restoring balance in cellular responses that contribute to inflammation .
  • Antimicrobial Mechanisms : The potential for acting as a carbonic anhydrase inhibitor suggests that the compound could disrupt essential metabolic processes in bacteria and fungi .

Study 1: Anti-inflammatory Effects in RA Models

In a study involving K/BxN serum transfer arthritis models, QS-3g was administered to assess its impact on joint inflammation. Results showed significant reductions in synovial hypertrophy and inflammatory cell infiltration alongside improved bone integrity as assessed by micro-computed tomography (micro-CT). This study underscores the potential application of quinoline sulfonamides in treating inflammatory conditions like RA .

Study 2: Antimicrobial Efficacy

A series of quinoline-sulfonamide derivatives were screened for their antimicrobial activity. Notably, one complex demonstrated an inhibition zone diameter of 25 mm against Candida albicans, indicating strong antifungal activity . This highlights the versatility of these compounds in addressing both bacterial and fungal infections.

Data Summary

Biological ActivityObserved EffectsReference
Anti-inflammatoryReduced IL-1β and IL-6 release
AntibacterialEffective against E. coli (MIC: 609 µg/mL)
AntifungalStrong activity against C. albicans (25 mm inhibition zone)

Comparison with Similar Compounds

Key Observations :

  • The methoxyphenoxy group in the main compound may confer greater membrane permeability compared to the piperazine-carbonyl-phenyl substituent in PKM2-targeting analogs .

Pharmacological Target and Mechanism

  • PKM2-Targeting Analogs: The compound in (PDB: 4G1N) binds PKM2’s allosteric site via quinoline-8-sulfonamide interactions, stabilizing inactive tetramers to suppress cancer proliferation. Molecular docking suggests that substituents like piperazine-carbonyl-phenyl enhance hydrogen bonding with Arg168/Arg146 residues . The main compound’s methoxyphenoxy group may exhibit similar π-π stacking but reduced polar interactions compared to piperazine derivatives.
  • Cholinesterase Inhibitors : highlights tertiary amine-containing analogs as dual acetylcholinesterase/butyrylcholinesterase inhibitors. The main compound lacks the charged amine moiety, likely reducing cholinesterase affinity .

Clinical and Preclinical Relevance

  • PKM2 Modulators : Piperazine-carbonyl-phenyl derivatives (e.g., WO2019104134A1) are in development for pyruvate kinase-associated disorders and cancer .
  • Cholinesterase Inhibitors : Alkyldiyl-linked acridin-9-amine derivatives show promise for Alzheimer’s disease but face bioavailability challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.